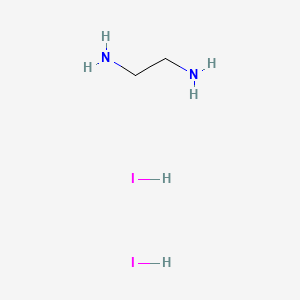

Ethylenediamine dihydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethylenediamine dihydroiodide is a water-soluble salt derived from ethylenediamine and hydroiodic acid. It appears as a colorless to light yellow crystalline powder. The compound consists of ethylenediammonium dications and iodide anions . It is commonly used as an additive in animal feed to prevent iodine deficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylenediamine dihydroiodide can be synthesized by reacting ethylenediamine with hydroiodic acid. The reaction typically involves mixing ethylenediamine with hydroiodic acid under controlled conditions to form the desired salt .

Industrial Production Methods: A more detailed industrial preparation method involves adding deionized water, ethylenediamine, and iodine into a reactor. Hydrogen sulfide gas is gradually introduced into the reaction system at a temperature of 40-50°C while stirring. The reaction is complete when the solution changes from dark black to faint yellow or colorless. The reaction mixture is then filtered, and the filtrate is distilled to remove hydrogen sulfide gas. The remaining solution is cooled and crystallized to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediamine dihydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products.

Reduction: Reducing agents can convert this compound into other compounds.

Substitution: The iodide ions in this compound can be substituted with other anions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iodinated compounds, while substitution reactions can produce different salts .

Applications De Recherche Scientifique

Ethylenediamine dihydroiodide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is utilized in biological studies to investigate iodine metabolism and deficiency.

Medicine: this compound is used in veterinary medicine to prevent iodine deficiency in animals.

Mécanisme D'action

Ethylenediamine dihydroiodide exerts its effects primarily by providing a source of iodine. Iodine is essential for the synthesis of thyroid hormones, which regulate various metabolic processes in the body. The compound releases iodide ions, which are absorbed and utilized by the thyroid gland to produce hormones such as thyroxine (T4) and triiodothyronine (T3) .

Comparaison Avec Des Composés Similaires

Potassium iodide: Another iodine supplement used in animal feed.

Calcium iodate: A stable iodine source for nutritional supplements.

Comparison: Ethylenediamine dihydroiodide is unique due to its high bioavailability and effectiveness in preventing iodine deficiency. Unlike potassium iodide and calcium iodate, this compound has a higher retention rate in the body, making it a more efficient iodine source .

Propriétés

Numéro CAS |

5700-49-2 |

|---|---|

Formule moléculaire |

C2H9IN2 |

Poids moléculaire |

188.01 g/mol |

Nom IUPAC |

ethane-1,2-diamine;hydroiodide |

InChI |

InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |

Clé InChI |

LTALGLGRMHWWKA-UHFFFAOYSA-N |

SMILES |

C(CN)N.I.I |

SMILES canonique |

C(CN)N.I |

Key on ui other cas no. |

5700-49-2 |

Pictogrammes |

Irritant |

Numéros CAS associés |

107-15-3 (Parent) |

Synonymes |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Across these studies, ethylenediamine dihydroiodide serves as a source of supplemental iodine in animal feed, particularly for dairy cows and pigs. [, , , , , ] Researchers investigate its impact on iodine concentrations in milk and meat, addressing concerns about both deficiencies and exceeding recommended levels. [, , ]

A: While milk iodine concentrations respond rapidly to dietary this compound adjustments, skeletal muscle iodine levels remain relatively stable, showing increases only at higher supplementation levels. [] This suggests differential uptake and retention of iodine in various tissues.

A: Studies in pigs comparing iodine utilization from various sources, including potassium iodide, this compound, and iodine humate, revealed that while all three supplements increased iodine utilization compared to controls, potassium iodide and this compound demonstrated significantly higher utilization rates than iodine humate. [] This suggests that the source of iodine can impact its bioavailability and subsequent utilization in the body.

A: In a study involving calves, high doses of this compound (1 mg/kg body weight) led to a significant increase in serum protein-bound iodine and were linked to respiratory problems in a number of calves. [] This highlights the importance of carefully determining appropriate supplementation levels to avoid potential adverse effects.

A: In vitro research suggests that this compound can enhance the attachment of rumen bacteria to epithelial cells, particularly in cattle fed high-concentrate diets. [, ] This finding points towards the potential role of iodine in modifying the rumen environment and microbial interactions.

A: Yes, studies in ducks have explored the impact of dietary this compound on intestinal health, suggesting potential benefits. [, ] Further research in this area could provide valuable insights into the mechanisms involved and its potential applications.

ANone: Researchers utilize various analytical methods to monitor iodine levels in biological samples like milk, serum, and tissues. [1-3, 5-8] These methods are crucial for assessing the impact of this compound supplementation and ensuring appropriate iodine levels.

A: The research highlights the need for carefully calibrated iodine supplementation in animal feed to ensure optimal animal health and prevent excessive iodine levels in animal products intended for human consumption. [, , , , ] Further research will continue to refine our understanding of this compound's effects and inform best practices for its safe and effective use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.